COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- includes a hydroxyl group at the 4-position and a beta-naphthyl group at the 3-position, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with beta-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. The use of microwave and ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitrating agents. Reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarin derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the production of fragrances, flavorings, and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and tyrosine kinases, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as 4-hydroxycoumarin, warfarin, and dicoumarol. These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is unique due to the presence of the beta-naphthyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain biological targets. This structural feature distinguishes it from other coumarin derivatives and contributes to its distinct pharmacological profile .
Properties
CAS No. |
73791-16-9 |
---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-hydroxy-3-naphthalen-2-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-7-3-4-8-16(15)22-19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H |
InChI Key |
YUPFGZHXOCKLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.